molecular formula C17H20N2O4S2 B11162292 Ethyl 2-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11162292
M. Wt: 380.5 g/mol
InChI Key: AJUXIYFHIYMTSW-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a thiazole ring, a benzamido group, and a methoxyethyl sulfanyl group.

Preparation Methods

The synthesis of ETHYL 2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

ETHYL 2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. . In the industry, it can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects . The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.

Comparison with Similar Compounds

Compared to other similar compounds, ETHYL 2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include other thiazole derivatives and benzamido compounds, which may have different biological activities and applications . The presence of the methoxyethyl sulfanyl group in this compound adds to its uniqueness and potential for diverse applications.

Properties

Molecular Formula

C17H20N2O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H20N2O4S2/c1-4-23-16(21)14-11(2)18-17(25-14)19-15(20)12-7-5-6-8-13(12)24-10-9-22-3/h5-8H,4,9-10H2,1-3H3,(H,18,19,20)

InChI Key

AJUXIYFHIYMTSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2SCCOC)C

Origin of Product

United States

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